1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-

Medicinal Chemistry Lipophilicity Drug Design

1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- (CAS 31338-73-5) is a 1-aryl-substituted indazole derivative that exists in tautomeric equilibrium with its 1,2-dihydro-3H-indazol-3-one form. The compound belongs to the 1H-indazol-3-ol chemotype, a scaffold investigated as a carboxylic acid bioisostere and recognized as a novel class of d-amino acid oxidase (DAAO) inhibitors with potential relevance to schizophrenia research.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 31338-73-5
Cat. No. B11872172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-
CAS31338-73-5
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C3=CC=CC=C3C(=O)N2)C
InChIInChI=1S/C15H14N2O/c1-10-6-5-9-13(11(10)2)17-14-8-4-3-7-12(14)15(18)16-17/h3-9H,1-2H3,(H,16,18)
InChIKeyQXMOQFIPCBKBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- (CAS 31338-73-5): Chemical Identity, Physicochemical Profile, and Research-Grade Procurement Context


1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- (CAS 31338-73-5) is a 1-aryl-substituted indazole derivative that exists in tautomeric equilibrium with its 1,2-dihydro-3H-indazol-3-one form . The compound belongs to the 1H-indazol-3-ol chemotype, a scaffold investigated as a carboxylic acid bioisostere and recognized as a novel class of d-amino acid oxidase (DAAO) inhibitors with potential relevance to schizophrenia research [1]. The 2,3-dimethylphenyl N1-substituent distinguishes this compound from the unsubstituted parent (1H-indazol-3-ol, Kd ≈ 4.4 μM, pkDAAO) and the 6-fluoro analog (IC₅₀ = 0.12 μM, hDAAO), offering altered lipophilicity (XLogP3 = 3.6 vs. ~1.3 for the unsubstituted core) and steric profile that may modulate target engagement, metabolic stability, and physicochemical handling properties [2].

Why 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- Cannot Be Interchanged with Generic Indazol-3-ol Analogs for Target-Based Screening or Chemical Biology


Within the 1H-indazol-3-ol series, both the N1-substituent identity and its substitution pattern profoundly influence DAAO inhibitory potency, spanning from inactive fragments to low-nanomolar inhibitors [1]. Published SAR data show that 6-fluoro substitution yields an IC₅₀ of 0.12 μM while the unsubstituted heterocycle is essentially inactive (0% inhibition at 20 μM) [2]. The 2,3-dimethylphenyl group introduces a distinct steric and electronic environment relative to unsubstituted phenyl or mono-methyl analogs, with a predicted XLogP3 of 3.6 versus approximately 1.3 for the parent 1H-indazol-3-ol core [3]. This difference impacts solubility, permeability, and protein binding—parameters that cannot be assumed equivalent across the series. Procurement of a generic 'indazol-3-ol' without verification of the N1-aryl substitution risks selecting a compound with uncharacterized potency, selectivity, and physicochemical behavior, rendering inter-study comparisons unreliable [1].

Quantitative Differentiation Evidence for 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- (CAS 31338-73-5) Versus Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 of 3.6 Distinguishes the 2,3-Dimethylphenyl Analog from the Unsubstituted 1H-Indazol-3-ol Core

The 1-(2,3-dimethylphenyl) substitution elevates computed lipophilicity substantially relative to the unsubstituted 1H-indazol-3-ol scaffold. The target compound has a computed XLogP3 of 3.6, while the parent 1H-indazol-3-ol (MW 134.14, C₇H₆N₂O) has an XLogP3 of approximately 1.3 [1]. This >2 log unit increase is driven by the dimethylphenyl group and is expected to influence membrane permeability, plasma protein binding, and metabolic clearance. For context, the 6-fluoro-1H-indazol-3-ol analog (MW 152.13, IC₅₀ = 0.12 μM, DAAO) has XLogP3 ≈ 1.5, and the 6-chloro analog has XLogP3 ≈ 2.0 [2]. The higher lipophilicity of the target compound may favor CNS penetration but could also increase the risk of CYP-mediated metabolism and hERG binding relative to the lower-logP analogs [3].

Medicinal Chemistry Lipophilicity Drug Design

Tautomeric Equilibrium: The 2,3-Dimethylphenyl Substituent Shifts the Indazol-3-ol / Indazol-3-one Ratio Relative to N1-Unsubstituted and N1-Alkyl Analogs

1H-Indazol-3-ols exist in tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-ones. The position of equilibrium is sensitive to N1-substitution. Spectroscopic evidence confirms that N1-aryl substituted derivatives predominantly adopt the 1,2-dihydro-3H-indazol-3-one tautomer in both solution and solid state, whereas the unsubstituted parent favors the 1H-indazol-3-ol form . The target compound, bearing a 2,3-dimethylphenyl group at N1, is documented in PubChem and chemical catalogs under the indazol-3-one representation (IUPAC: 1-(2,3-dimethylphenyl)-2H-indazol-3-one) [1]. This tautomeric preference affects hydrogen-bond donor/acceptor capacity, pKa, and the protonation state relevant to target binding. For DAAO inhibition, the protonation state of the 3-OH/3=O moiety is critical: the 1H-indazol-3-ol pharmacophore relies on the OH as an exo H-bond donor [2]. A compound biased toward the ketone tautomer may exhibit altered binding thermodynamics compared to analogs that favor the enol form.

Physical Organic Chemistry Tautomerism Structure Elucidation

DAAO Inhibitor Class Membership: The 1H-Indazol-3-ol Scaffold Delivers Nanomolar DAAO Inhibition, but Quantified Potency for the Specific 2,3-Dimethylphenyl Analog Remains Unpublished

The 1H-indazol-3-ol chemotype was validated as a novel DAAO inhibitor class by Szilágyi et al. (2018). Within this series, nanomolar inhibitors were identified: 6-chloro-1H-indazol-3-ol (compound 67, IC₅₀ = 0.15 μM) and 6-fluoro-1H-indazol-3-ol (compound 68, IC₅₀ = 0.12 μM) represent the most potent fragments [1]. The unsubstituted 1H-indazol-3-ol (compound 57) showed 0% inhibition at 20 μM [2]. The 1-phenyl substituted analog (compound 60) showed 66% inhibition at 20 μM, indicating that N1-aryl substitution confers activity [2]. By structural analogy, the 1-(2,3-dimethylphenyl) analog is predicted to be an active DAAO inhibitor, but its specific IC₅₀, Kd, and mechanism (competitive vs. non-competitive) have not been reported in the public domain. This contrasts with the 6-fluoro analog, for which extensive characterization exists: Kd = 440 nM (ITC), PAMPA permeability (medium), metabolic stability, and in vivo efficacy (33% increase in plasma D-serine at 30 mg/kg ip in mice) [3]. The absence of published bioactivity data for the target compound represents a critical knowledge gap for applications requiring quantified target engagement.

D-Amino Acid Oxidase Schizophrenia Enzyme Inhibition

Physical Property Profile: Boiling Point (368 °C) and Density (1.198 g/cm³) Enable Liquid-Handling and Formulation Differentiation from Lower-Molecular-Weight Indazol-3-ol Analogs

The target compound has experimentally derived or computed physical properties that differ materially from lighter indazol-3-ol analogs: boiling point 368 °C at 760 mmHg, density 1.198 g/cm³, flash point 176.3 °C, refractive index 1.625, vapor pressure 6.21 × 10⁻⁶ mmHg at 25 °C, and a molecular weight of 238.28 g/mol . By comparison, 6-fluoro-1H-indazol-3-ol (MW 152.13) has a lower boiling point and different volatility profile, and the unsubstituted 1H-indazol-3-ol (MW 134.14) is a solid with different solubility characteristics . The higher boiling point and lower vapor pressure of the target compound reduce evaporative loss during storage and handling, while the higher molecular weight and logP influence DMSO solubility and partitioning into assay media . These physical differences are consequential for automated liquid handling, long-term storage stability, and preparation of reproducible DMSO stock solutions for high-throughput screening.

Physicochemical Properties Compound Handling Formulation

Patent Landscape: 2,3-Dimethylphenyl Indazole Derivatives Are Claimed in Anti-Inflammatory and Kinase Inhibitor Patent Families, Differentiating Application Scope from C6-Functionalized DAAO-Focused Analogs

The 2,3-dimethylphenyl indazole substructure appears in patent families distinct from those covering the C6-halogenated DAAO inhibitors. German patent DE 4134239 (1993) specifically claims 2-ethyl-1-(2,3-dimethylphenyl)-1,2-dihydroindazol-3(3H)-one and related analogs as anti-inflammatory and analgesic agents [1]. US patent application US20080214641 describes indazolyl ester and amide derivatives, with the 2,3-dimethylphenyl substitution pattern represented among the exemplified compounds for kinase-mediated indications [2]. This patent footprint suggests that the 2,3-dimethylphenyl substitution pattern was explored in inflammation and kinase programs, rather than solely within the DAAO/Schizophrenia axis pursued for the 6-fluoro and 6-chloro analogs [3]. For users procuring this compound for target-based screening, the broader pharmacological annotation (anti-inflammatory, kinase inhibition) may introduce confounding activities in cellular or in vivo models that are less pronounced with the more target-selective 6-fluoro DAAO inhibitor probe.

Patent Analysis Anti-Inflammatory Kinase Inhibition

Recommended Research and Industrial Application Scenarios for 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- (CAS 31338-73-5) Based on Evidence


Pharmacokinetic Probe Development Requiring Elevated Lipophilicity (XLogP3 = 3.6) Relative to the 1H-Indazol-3-ol Core Series

The computed XLogP3 of 3.6 positions this compound as a higher-lipophilicity tool compound within the 1H-indazol-3-ol series. Research teams investigating the lipophilicity-dependence of membrane permeability, CNS penetration, or metabolic clearance for this chemotype can use the target compound alongside the 6-fluoro (XLogP3 ≈ 1.5) and 6-chloro (XLogP3 ≈ 2.0) analogs to systematically probe the logP-activity and logP-toxicity relationships [1]. This graded logP series is valuable for establishing property-based design guidelines prior to committing to lead optimization campaigns.

Tautomerism-Dependent Binding Studies: Comparing 1H-Indazol-3-ol vs. 1,2-Dihydro-3H-Indazol-3-one Binding Modes

The predominant ketone tautomer of this compound (assigned as 1-(2,3-dimethylphenyl)-2H-indazol-3-one) makes it a suitable partner for comparative binding studies against the enol-favoring unsubstituted 1H-indazol-3-ol. Researchers investigating the impact of tautomeric state on DAAO binding thermodynamics (ITC), kinetics (SPR), or FEP-predicted binding free energies can employ this compound as a ketone-biased representative . The Orgován et al. (2018) free energy perturbation methodology demonstrated that tautomeric state assignment is critical for accurate binding affinity prediction, and this compound provides a structurally characterized test case for such computational validation [2].

Anti-Inflammatory or Kinase-Focused Phenotypic Screening Where 2,3-Dimethylphenyl Indazoles Have Patent Precedent

Based on the patent literature, 1-(2,3-dimethylphenyl)-indazole derivatives have been claimed for anti-inflammatory (DE 4134239) and kinase-modulating (US20080214641) applications [1]. The target compound can serve as a reference standard or starting point for medicinal chemistry programs in these therapeutic areas. Its use in phenotypic screens for inflammation or kinase-dependent pathways is supported by patent precedent, though users should independently confirm target engagement and selectivity. The compound's availability from multiple chemical suppliers at research-grade purity (≥95%) facilitates procurement for such exploratory studies .

Analytical Reference Standard for LC-MS/MS Method Development Leveraging Distinct Physicochemical Properties

The compound's well-defined physical properties—molecular weight (238.28), boiling point (368 °C), density (1.198 g/cm³), and characteristic InChIKey (QXMOQFIPCBKBDY-UHFFFAOYSA-N)—make it suitable as an analytical reference standard for LC-MS/MS method development and validation [1]. Its higher molecular weight and distinct retention time characteristics relative to lower-MW indazol-3-ol analogs facilitate chromatographic separation in complex biological matrices, supporting bioanalytical workflows for pharmacokinetic or drug metabolism studies .

Quote Request

Request a Quote for 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.